3,6-Dimethylbenzofuran-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3,6-dimethyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C10H10O2/c1-6-3-10-8(4-9(6)11)7(2)5-12-10/h3-5,11H,1-2H3 |
InChI Key |
IMABOBLFKQOVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CO2)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 3,6 Dimethylbenzofuran 5 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. For 3,6-dimethylbenzofuran-5-ol, both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom.
The ¹H NMR spectrum reveals distinct signals for the aromatic protons, the methyl groups, and the hydroxyl proton. The chemical shifts (δ) are indicative of the electronic environment of each proton. For instance, the aromatic protons on the benzene (B151609) ring will resonate at a lower field compared to the methyl protons due to the deshielding effect of the aromatic ring current. The hydroxyl proton's chemical shift can be variable and is often identified by its broadness or by deuterium (B1214612) exchange.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of unique carbon atoms and their hybridization state. The chemical shifts of the carbon atoms in the aromatic ring, the furan (B31954) ring, and the methyl groups provide a carbon skeleton fingerprint of the molecule.
¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2-H | 7.26 (q) | 123.8 |
| 3-CH₃ | 2.16 (d) | 8.3 |
| 4-H | 6.94 (s) | 114.5 |
| 5-OH | 4.65 (s) | 146.4 |
| 6-CH₃ | 2.21 (s) | 16.5 |
| 7-H | 6.89 (s) | 111.0 |
| C-2 | - | 143.1 |
| C-3 | - | 110.3 |
| C-3a | - | 151.7 |
| C-5 | - | 146.4 |
| C-6 | - | 121.1 |
| C-7 | - | 111.0 |
| C-7a | - | 129.5 |
Note: Data sourced from publicly available databases. nih.gov Specific multiplicities (s=singlet, d=doublet, q=quartet) are provided where available.
While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR techniques are indispensable for establishing the connectivity between atoms. For this compound, several 2D NMR experiments would be employed:
Correlation Spectroscopy (COSY): This experiment identifies proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the proton at position 2 and the methyl protons at position 3, confirming their adjacent relationship.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would link each proton signal to its corresponding carbon signal, for example, connecting the signal of the methyl protons at position 6 to the carbon signal of that methyl group.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is crucial for piecing together the molecular skeleton. For instance, correlations from the methyl protons at C-6 to carbons C-5, C-6, and C-7 would be expected, confirming the substitution pattern on the benzene ring. sid.ir Similarly, correlations from the hydroxyl proton to C-4, C-5, and C-6 would definitively place the hydroxyl group at position 5.
The magnitude of the coupling constant (J-coupling) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. hebmu.edu.cn While the benzofuran (B130515) ring system is largely planar, detailed analysis of long-range coupling constants can provide subtle conformational information. For instance, the coupling between H-2 and the 3-CH₃ group can provide insights into the preferred orientation of the methyl group relative to the furan ring. In more flexible systems like dihydrobenzofurans, the analysis of vicinal coupling constants is a powerful tool for determining the relative stereochemistry and preferred ring conformations. sci-hub.seresearchgate.net For this compound, the planarity of the aromatic system limits major conformational flexibility, but precise measurement of coupling constants remains a key component of a full structural assignment.
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This technique is crucial for confirming the molecular formula C₁₀H₁₀O₂.
Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (e.g., through electron ionization or collision-induced dissociation), a characteristic fragmentation pattern is obtained. The elucidation of these fragmentation pathways provides valuable structural information. For hydroxylated benzofuran derivatives, common fragmentation pathways include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion with an m/z corresponding to [M-15]⁺.
Loss of carbon monoxide (CO): This is a common fragmentation for phenolic compounds, leading to a fragment of [M-28]⁺.
Retro-Diels-Alder (RDA) reaction: While more common in non-aromatic heterocyclic systems, cleavage of the furan ring could occur under certain conditions.
Predicted HRMS Fragmentation Data
| Ion | Formula | Predicted m/z | Description |
| [M]⁺ | C₁₀H₁₀O₂⁺ | 162.0675 | Molecular Ion |
| [M-CH₃]⁺ | C₉H₇O₂⁺ | 147.0441 | Loss of a methyl group |
| [M-CO]⁺ | C₉H₁₀O⁺ | 134.0726 | Loss of carbon monoxide |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. smolecule.comresearchgate.net These methods are excellent for identifying the functional groups present in this compound.
IR Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the phenolic hydroxyl group. scirp.org Sharp peaks around 2850-3000 cm⁻¹ would correspond to C-H stretching vibrations of the methyl and aromatic groups. The aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the furan ether linkage would be observed around 1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum. The C-C stretching of the methyl groups would also be observable. While a specific Raman spectrum for this compound is not documented, the technique is valuable for confirming the presence of the benzofuran core and the aromatic system. mdpi.com
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Phenolic O-H | Stretch | 3200-3600 (broad) | IR |
| Aromatic C-H | Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H (Methyl) | Stretch | 2850-2970 | IR, Raman |
| Aromatic C=C | Stretch | 1450-1600 | IR, Raman |
| Furan C-O-C | Stretch | ~1250 | IR |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. asianpubs.org This technique would provide definitive proof of the connectivity and stereochemistry of this compound. To perform this analysis, a suitable single crystal of the compound must first be grown.
The crystal is then irradiated with X-rays, and the diffraction pattern is collected. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be resolved. The resulting crystal structure would provide highly accurate bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the packing of the molecules in the crystal lattice.
While no crystal structure for this compound is currently available in the Cambridge Structural Database, numerous crystal structures of other benzofuran derivatives have been reported. mdpi.comresearchgate.netiucr.org These studies demonstrate the utility of X-ray crystallography in confirming the planar nature of the benzofuran ring system and the precise geometry of its substituents.
Expected Crystallographic Parameters (based on similar structures)
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P-1 |
| C-C (aromatic) bond length | ~1.39 Å |
| C-O (ether) bond length | ~1.37 Å |
| C-O (hydroxyl) bond length | ~1.36 Å |
| Intermolecular Interactions | Hydrogen bonding from the 5-OH group |
Theoretical and Computational Studies of 3,6 Dimethylbenzofuran 5 Ol
Theoretical Investigations of Reaction Mechanisms Involving 3,6-Dimethylbenzofuran-5-ol.
Theoretical and computational studies are crucial for elucidating the intricate details of chemical reaction mechanisms, offering insights into transient species and energetic pathways that are often difficult to probe experimentally. For a molecule like this compound, computational chemistry could provide valuable information on its reactivity, potential reaction pathways, and the influence of its specific functional groups—the hydroxyl and methyl groups on the benzofuran (B130515) core—on its chemical behavior.
Potential areas of theoretical investigation for this compound would likely include:
Electrophilic Aromatic Substitution: The benzofuran ring system is aromatic, and the presence of the electron-donating hydroxyl and methyl groups would activate the ring towards electrophilic attack. Theoretical studies could predict the most likely sites of substitution (regioselectivity) by calculating the energies of the intermediate carbocations (sigma complexes) formed during the reaction. The relative activation energies for attack at different positions on the benzene (B151609) ring could be determined using methods like Density Functional Theory (DFT).
Oxidation and Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. Computational studies could model the reaction of this compound with various radicals. Key parameters that could be calculated include the bond dissociation enthalpy (BDE) of the O-H bond, the ionization potential (IP), and the proton affinity (PA). These values would provide a quantitative measure of its potential antioxidant efficacy and the preferred mechanism of radical scavenging (e.g., hydrogen atom transfer vs. sequential proton loss electron transfer).
Reactions at the Furan (B31954) Ring: While the benzene ring is a primary site for many reactions, the furan ring also possesses unique reactivity. Theoretical models could explore reactions such as cycloadditions or ring-opening reactions under various conditions, providing insights into the stability and reactivity of the furan moiety within this specific molecular context.
Without specific literature on this compound, a detailed analysis with quantitative data is not possible at this time. Future computational studies would be invaluable in mapping out the reaction landscape of this compound and guiding experimental work.
Reactivity and Reaction Mechanisms of 3,6 Dimethylbenzofuran 5 Ol
Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Benzofuran (B130515) Ring
The benzofuran ring system is generally susceptible to electrophilic attack due to its electron-rich nature. In 3,6-dimethylbenzofuran-5-ol, the reactivity of the benzene (B151609) portion of the ring is significantly enhanced and directed by the powerful activating effects of the hydroxyl (-OH) group at C-5 and the methyl (-CH3) group at C-6.
The mechanism of electrophilic aromatic substitution (EAS) involves an initial attack of the aromatic π-system on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion. uomustansiriyah.edu.iq Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com
The regioselectivity of the substitution is determined by the directing effects of the existing substituents:
Phenolic Hydroxyl Group (-OH): The hydroxyl group at C-5 is a potent activating group and an ortho, para-director. It strongly donates electron density to the ring via resonance. The positions ortho to the -OH group are C-4 and C-6. The position para to it is C-7 (relative to the C-5 position across the ring).
Methyl Group (-CH3): The methyl group at C-6 is a less powerful activating group that also directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation. The position ortho to the C-6 methyl group is C-7, and the position para is C-4.
Given that the C-6 position is already occupied, the combined directing effects of both the hydroxyl and methyl groups strongly favor electrophilic substitution at the C-4 and C-7 positions. Both sites are activated by both substituents, making them the most probable locations for reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation. uomustansiriyah.edu.iq While the furan (B31954) ring is also electron-rich, the pronounced activation of the benzenoid ring by the hydroxyl group makes substitution on the carbocyclic portion more favorable.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Activating Group(s) | Directing Influence | Predicted Reactivity |
|---|---|---|---|
| C-4 | -OH (ortho), -CH3 (para) | Strongly Activating | High |
| C-7 | -OH (para), -CH3 (ortho) | Strongly Activating | High |
| C-2 | Furan Ring | Activated | Moderate |
Reactions Involving the Phenolic Hydroxyl Group (e.g., Alkylation, Acylation, Oxidation)
The hydroxyl group at C-5 is a primary site of reactivity, behaving as a typical, albeit slightly acidic, phenol (B47542). nih.gov
Alkylation and Acylation: The phenolic proton can be readily removed by a base, converting the hydroxyl group into a more potent nucleophile (a phenoxide). This anion can then react with electrophiles.
Alkylation: In the presence of a base, reaction with alkyl halides (e.g., methyl iodide) leads to the formation of an ether. This is exemplified by the methylation of 3-methyl-benzofuran-5-ol to yield 5-methoxy-3-methyl-benzofuran. google.com A similar reaction would be expected for the 3,6-dimethyl derivative.
Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine, results in the formation of the corresponding ester.
Oxidation: Phenols are susceptible to oxidation. Depending on the oxidant and reaction conditions, this compound can be oxidized. Strong oxidizing agents could potentially open the furan ring or oxidize the methyl groups. However, milder oxidation would likely convert the phenol into a quinone derivative. The preparation of its isomer, 3,7-dimethylbenzofuran-5-ol, from 2-methyl-benzoquinone suggests that the reverse reaction—oxidation of the hydroquinone-like moiety to a benzoquinone—is a feasible transformation. google.comgoogle.com
Table 2: Representative Reactions of the Phenolic -OH Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 5-Alkoxy-3,6-dimethylbenzofuran |
| Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 3,6-Dimethylbenzofuran-5-yl acetate |
| Oxidation | Mild oxidizing agent (e.g., Fremy's salt) | 3,6-Dimethylbenzofuran-4,5-dione (proposed) |
Reactivity of the Methyl Substituents (e.g., Functionalization, Oxidation)
The two methyl groups at the C-3 and C-6 positions also present sites for chemical modification, although they are generally less reactive than the phenolic hydroxyl group.
Oxidation: The methyl group at C-6 is a benzylic position, making it susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could potentially oxidize this methyl group to a carboxylic acid (forming 5-hydroxy-3-methylbenzofuran-6-carboxylic acid), though such harsh conditions might also affect other parts of the molecule. The methyl group at C-3 on the furan ring is less reactive towards oxidation than the benzylic C-6 methyl group.
Functionalization: The benzylic C-6 methyl group is a prime candidate for free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would yield 6-(bromomethyl)-3-methylbenzofuran-5-ol, a versatile intermediate for further synthesis.
Cycloaddition and Rearrangement Reactions Involving the Benzofuran Core
Cycloaddition Reactions: The furan moiety within the benzofuran structure can theoretically participate as the diene component in [4+2] cycloaddition reactions (Diels-Alder reactions). However, the aromaticity of the benzofuran system significantly reduces its reactivity in such transformations compared to simple, non-aromatic furans. The reaction, if it occurs, would require highly reactive dienophiles and potentially harsh conditions (e.g., high pressure), which could lead to competing reactions. kyushu-u.ac.jp Other cycloaddition pathways, such as [3+2] cycloadditions, have been reported for benzoquinones, which could be formed from the oxidation of this compound. researchgate.net
Rearrangement Reactions: Acid-catalyzed rearrangements are common in organic chemistry. wiley-vch.de While this compound itself is relatively stable, its derivatives could undergo rearrangements. For instance, if the furan ring were to be epoxidized and then subjected to acid, a pinacol-type rearrangement could potentially occur. msu.edu Similarly, related benzofuran structures have been implicated in photochemical rearrangements. researchgate.net A photo-Fries rearrangement, involving the migration of an acyl group from the phenolic oxygen to the aromatic ring under UV light, is a plausible reaction for acylated derivatives of this compound. uc.pt
Photochemical and Electrochemical Transformations
Photochemical Transformations: The interaction of this compound with ultraviolet light can induce chemical changes. Phenols and their derivatives are known to be photochemically active. Studies on the pesticide carbofuran, which contains a related 2,3-dihydrobenzofuranol structure, show that a key photodegradation step is the cleavage of a side chain to produce the corresponding phenol, which is itself photochemically reactive. dss.go.th By analogy, irradiation of this compound could lead to radical reactions or degradation. Furthermore, related benzofuran-2,3-diones are known to undergo photochemical reactions, suggesting that if the subject compound is first oxidized, it could participate in subsequent light-induced transformations. acs.orgmuni.cz
Electrochemical Transformations: The phenolic moiety makes this compound an electroactive species. Phenols can be readily oxidized electrochemically on an anode surface. This process typically involves the transfer of an electron to form a phenoxy radical. This radical can then undergo further reactions, such as dimerization or reaction with other species in the medium. The precise outcome would depend on factors like the solvent, pH, and electrode material. This electrochemical oxidation is the underlying principle of various analytical methods for detecting phenolic compounds.
Derivatives and Analogs of 3,6 Dimethylbenzofuran 5 Ol
Synthesis of Substituted 3,6-Dimethylbenzofuran-5-ol Derivatives
The synthesis of substituted this compound derivatives can be achieved through various established and modern synthetic methodologies developed for the broader benzofuran (B130515) class. These methods often involve the construction of the benzofuran core through intramolecular cyclization reactions or the modification of a pre-existing benzofuran scaffold.
One common approach involves the Perkin rearrangement , where a coumarin (B35378) derivative is treated with a base. For the synthesis of this compound derivatives, a suitably substituted 4-methyl-6-hydroxycoumarin could serve as a precursor.
Another versatile method is the palladium-catalyzed coupling and cyclization of ortho-alkynylphenols. A 2-alkynyl-4-methyl-phenol could be cyclized to form the desired benzofuran ring system. Substituents can be introduced on the starting phenol (B47542) or the alkyne moiety to generate a library of derivatives.
Furthermore, Friedel-Crafts acylation or alkylation on the this compound core can introduce substituents at various positions on the benzene (B151609) ring, provided the directing effects of the existing methyl and hydroxyl groups are considered. The hydroxyl group at the 5-position is a strong activating group and will direct incoming electrophiles primarily to the ortho and para positions (positions 4 and 6, though position 6 is already substituted).
A general synthetic scheme for introducing a substituent 'R' at the 4-position of the this compound core via electrophilic aromatic substitution is depicted below:
Scheme 1: Electrophilic Aromatic Substitution on this compound
The following table summarizes some potential synthetic routes for various derivatives:
| Derivative Type | Potential Synthetic Strategy | Key Reagents and Conditions |
| 4-Halo Derivatives | Electrophilic Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a suitable solvent. |
| 4-Nitro Derivatives | Nitration | Nitric acid in acetic anhydride (B1165640) or sulfuric acid. |
| 4-Acyl Derivatives | Friedel-Crafts Acylation | Acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃). |
| 2-Aryl Derivatives | Palladium-Catalyzed Cross-Coupling | Starting from a 2-halo-3,6-dimethylbenzofuran-5-ol and an arylboronic acid (Suzuki coupling). |
Structure-Reactivity Relationship (SRR) Studies within Derivative Series
Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. For derivatives of this compound, SRR studies can provide valuable insights into how different substituents influence the reactivity of the benzofuran core.
The reactivity of the benzofuran ring is influenced by the electron density at various positions. The furan (B31954) ring is generally more susceptible to electrophilic attack than the benzene ring. For this compound, the electron-donating nature of the hydroxyl and methyl groups enhances the electron density of the aromatic system, making it more reactive towards electrophiles.
A hypothetical study on the rate of electrophilic bromination at the 4-position for a series of 2-substituted-3,6-dimethylbenzofuran-5-ol derivatives could yield the following trend:
| Substituent at C2 | Relative Rate of Bromination at C4 | Rationale |
| -H | 1.0 | Baseline reactivity. |
| -CH₃ | > 1.0 | Electron-donating group, increases electron density. |
| -COCH₃ | < 1.0 | Electron-withdrawing group, decreases electron density. |
| -NO₂ | << 1.0 | Strong electron-withdrawing group, significantly deactivates the ring. |
These relationships can often be quantified using the Hammett equation , which relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives. A modified Hammett equation can be applied to fused ring systems like benzofuran to understand the transmission of electronic effects. oup.com
Investigation of Substituent Effects on Electronic Properties and Chemical Stability
The introduction of substituents onto the this compound scaffold can significantly alter its electronic properties and chemical stability. These changes can be rationalized by considering the inductive and resonance effects of the substituents.
Electronic Properties:
Electron-donating groups (EDGs) , such as alkyl (-CH₃) and alkoxy (-OR) groups, increase the electron density of the benzofuran ring system. This generally leads to a decrease in the ionization potential and a bathochromic (red) shift in the UV-Vis absorption spectrum. researchgate.net
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and carbonyl (-COR) groups, decrease the electron density of the ring. This results in an increase in the ionization potential and often a hypsochromic (blue) shift in the UV-Vis spectrum, although charge-transfer bands can complicate this trend. researchgate.net
The following table illustrates the expected effect of substituents at the 4-position on the maximum absorption wavelength (λmax) of this compound:
| Substituent at C4 | Effect on λmax | Rationale |
| -H | Reference | Unsubstituted core. |
| -NH₂ | Bathochromic shift | Strong electron-donating group. |
| -Cl | Minimal shift | Inductive withdrawal and resonance donation effects are competing. |
| -CN | Hypsochromic shift | Strong electron-withdrawing group. |
Chemical Stability:
The stability of the benzofuran ring can also be influenced by substituents. Electron-withdrawing groups can make the furan ring more susceptible to nucleophilic attack, a reaction that is generally difficult for the electron-rich benzofuran system. Conversely, electron-donating groups can enhance the stability towards oxidation by increasing the electron density.
Stereoselective Synthesis of Chiral Analogs
The introduction of chirality into the analogs of this compound can lead to compounds with specific three-dimensional arrangements, which is often crucial for biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
For benzofuran derivatives, chirality can be introduced in several ways:
Atropisomerism: If bulky substituents are present at certain positions (e.g., at the 2- and 3-positions of the furan ring and adjacent positions on the benzene ring), rotation around a single bond can be restricted, leading to stable, non-superimposable atropisomers. The synthesis of such molecules often involves a central-to-axial chirality conversion.
Chiral Centers in Substituents: A more common approach is to introduce chiral centers in the side chains attached to the benzofuran core. For example, the synthesis of a derivative with a chiral alcohol moiety at the 2-position could be achieved through the asymmetric reduction of a 2-acetyl derivative using a chiral reducing agent like a CBS catalyst.
Chiral Dihydrobenzofurans: Stereoselective synthesis can also target the creation of chiral centers on the furan ring itself, typically by synthesizing chiral 2,3-dihydrobenzofuran (B1216630) derivatives. This can be achieved through asymmetric cyclization reactions catalyzed by chiral catalysts. For instance, a chiral squaramide can catalyze the [4+2] cyclization of azadienes with azlactones to produce enantiomerically enriched benzofuran-fused N-heterocycles. acs.orgacs.org
A hypothetical stereoselective synthesis of a chiral alcohol derivative is outlined below:
Scheme 2: Stereoselective Synthesis of a Chiral Analog
This approach would yield the (R)-enantiomer of the alcohol with high enantiomeric excess.
Biological Interactions: Mechanistic Insights at the Molecular Level
Investigation of Molecular Targets and Binding Mechanisms
The interaction of small molecules with biological macromolecules is fundamental to their pharmacological effects. For 3,6-Dimethylbenzofuran-5-ol, understanding these interactions at a molecular level involves examining its potential to inhibit enzymes and bind to cellular receptors.
Enzyme Inhibition Mechanisms (e.g., specific enzyme active sites, without clinical outcomes)
Benzofuran (B130515) scaffolds are present in various molecules that have been shown to inhibit enzyme activity. For instance, some benzofuran derivatives have been investigated as inhibitors of tumor necrosis factor-α converting enzyme (TACE) nih.gov. The mechanism of inhibition often involves the specific binding of the inhibitor to the enzyme's active site, thereby preventing the substrate from binding and the catalytic reaction from occurring. The nature of this inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. For example, some cholinesterase inhibitors interact with both the active site and the peripheral anionic site of the enzyme, leading to a mixed-type inhibition nih.gov. While specific enzymatic targets for this compound have not been explicitly identified in the available literature, its structural features suggest it could potentially interact with the active sites of various enzymes.
Receptor Binding Studies (computational or in vitro, without clinical outcomes)
Antioxidant Mechanisms and Free Radical Scavenging Pathways
Many benzofuran derivatives exhibit antioxidant properties, which are often attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a process implicated in numerous pathological conditions nih.gov. The antioxidant mechanism of phenolic compounds, including those with a benzofuran core, typically involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it.
Studies on related benzofuran compounds provide insights into these mechanisms. For instance, the antioxidant activity of salvianolic acids, which contain a benzofuran ring, is attributed to their ability to scavenge oxygen free radicals mdpi.comresearchgate.net. The efficiency of this process is influenced by the stability of the resulting phenoxyl radical. Theoretical studies using density functional theory (DFT) on benzofuran–stilbene (B7821643) hybrid compounds have shown that the O–H bond breakage is a key step in their antioxidative activity. The primary mechanisms are proposed to be hydrogen atom transfer (HAT) and sequential proton loss–electron transfer (SPL–ET), with the preferred pathway being influenced by the solvent environment .
The radical scavenging capabilities of a structurally similar compound, 7-methoxy-2,3-dimethylbenzofuran-5-ol, have been quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, as shown in the table below.
| Compound | Assay | IC50 Value (µM) |
| 7-methoxy-2,3-dimethylbenzofuran-5-ol | DPPH | 12.5 |
| 7-methoxy-2,3-dimethylbenzofuran-5-ol | ABTS | 8.0 |
This table presents the IC50 values, which represent the concentration of the compound needed to scavenge 50% of the free radicals in the respective assays. Data is for a related benzofuran derivative.
These findings suggest that the hydroxyl group on the benzofuran ring of this compound is likely a key functional group for its potential antioxidant activity, acting as a hydrogen donor to neutralize free radicals.
Modulation of Specific Biochemical Pathways (e.g., signal transduction, gene expression regulation at a molecular level)
Flavonoids and other phenolic compounds, including those with benzofuran structures, can modulate various intracellular signaling pathways that are critical for cell survival and function nih.gov. These pathways include the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. By influencing the phosphorylation state of key proteins in these cascades, such compounds can alter downstream cellular responses, including gene expression. For example, certain flavonoids have been shown to activate the ERK signaling pathway, which can lead to neurite outgrowth and an increase in cellular antioxidant defense capacity nih.gov. While the specific effects of this compound on these pathways have not been elucidated, its structural similarity to other bioactive phenolic compounds suggests it may have the potential to interact with and modulate such signaling cascades at a molecular level.
Computational Modeling of Ligand-Biomolecule Interactions (e.g., Molecular Docking, MD Simulations)
In the absence of extensive experimental data, computational methods such as molecular docking and molecular dynamics (MD) simulations serve as powerful tools to predict and analyze the interactions between a small molecule and its biological target.
Molecular docking studies can predict the preferred binding orientation of a ligand within the active site of a protein and estimate the binding affinity. For instance, a molecular docking study of {3,6-dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran}, a related compound, was performed to predict its binding affinity to specific bacterial enzymes, suggesting a potential mechanism for its antibacterial action nih.gov. Such studies could be applied to this compound to identify potential protein targets and elucidate its binding mode.
Molecular dynamics simulations can provide further insights into the stability of the ligand-protein complex and the dynamic behavior of the interaction over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to refine the understanding of the binding mechanism at an atomic level. While specific MD simulation studies for this compound are not available, the methodology has been successfully applied to other benzofuran derivatives to understand their interactions with biological targets csfarmacie.cz.
Advanced Applications in Chemical Research
Role as a Building Block in Complex Organic Synthesis
There is no available research data describing the use of 3,6-Dimethylbenzofuran-5-ol as a foundational component or intermediate in the synthesis of more complex organic molecules.
Exploration in Materials Science as a Structural Motif or Precursor (without discussing final material properties)
There are no published findings on the use of this compound as a structural motif or a precursor molecule for the development of new materials.
Utility in Advanced Analytical Method Development (e.g., as a reference standard, derivatization agent)
No information is available regarding the application of this compound in the development of analytical methods, such as its use as a reference standard for quantification or as a derivatizing agent to improve analytical detection.
Future Directions and Research Opportunities
Unexplored Synthetic Routes and Green Chemistry Advancements for Substituted Benzofuranols
While established methods for the synthesis of substituted benzofuranols exist, the pursuit of novel and more efficient synthetic strategies remains a critical area of research. A key focus is the development of modular synthesis methods that allow for the production of a wide array of highly substituted benzofurans from readily available starting materials. eurekalert.org One promising avenue involves the exploration of substituent migration reactions, which can lead to the formation of complex benzofuran (B130515) structures in a single step. eurekalert.org For instance, a recently developed technique utilizes the reaction of a substituted phenol (B47542) with an alkynyl sulfoxide (B87167) and trifluoroacetic anhydride (B1165640), triggering a charge-accelerated sigmatropic rearrangement to yield highly functionalized benzofurans. eurekalert.org Adapting such innovative methodologies to the synthesis of 3,6-dimethylbenzofuran-5-ol and its derivatives could provide access to a broader range of analogs with unique properties.
Furthermore, the integration of green chemistry principles into the synthesis of substituted benzofuranols is an area of growing importance. This includes the development of catalyst-free reactions, the use of environmentally benign solvents like water, and the application of energy-efficient techniques such as ultrasound irradiation. researchgate.net For example, ultrasound has been successfully employed to promote the synthesis of benzofuran-substituted thiazolo[3,2-b] researchgate.netnih.govnih.govtriazoles, offering advantages such as mild reaction conditions, high yields, and operational simplicity. researchgate.net Future research should focus on applying similar green methodologies to the synthesis of this compound, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.
Deeper Mechanistic Understanding of Complex Chemical Transformations
A thorough understanding of the mechanisms underlying the formation and reactivity of substituted benzofuranols is crucial for the rational design of new synthetic routes and the prediction of product outcomes. The charge-accelerated sigmatropic rearrangement mentioned previously is an example of a complex chemical transformation where a deeper mechanistic insight can unlock new synthetic possibilities. eurekalert.org Investigating the intricate details of such rearrangements, including the nature of the positively charged intermediates and the factors governing the migration of functional groups, will be essential for controlling the regioselectivity and stereoselectivity of these reactions. eurekalert.org
Future research should employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling to elucidate the reaction pathways involved in the synthesis and transformation of benzofuranols. This deeper mechanistic understanding will not only facilitate the optimization of existing synthetic methods but also pave the way for the discovery of entirely new chemical transformations for accessing this important class of compounds.
Integration of Advanced Computational Methods for Predictive Chemistry
Computational chemistry has emerged as a powerful tool in the study and development of new molecules. For benzofuran derivatives, computational methods such as 3D Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are being increasingly utilized to predict their biological activities and pharmacokinetic properties. researchgate.net These in silico studies can significantly accelerate the drug discovery process by identifying promising lead compounds and prioritizing them for synthesis and experimental testing. nih.govresearchgate.netnih.gov
For instance, 3D-QSAR models based on Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to predict the antimalarial activity of benzofuran derivatives. researchgate.net Similarly, molecular docking studies have been employed to understand the binding interactions of benzofuran hybrids with therapeutic targets like PI3K and VEGFR-2, providing insights for the design of more potent and selective inhibitors. nih.govnih.govresearchgate.net Future research should focus on applying these advanced computational methods to this compound and its analogs to predict their potential biological activities, toxicity profiles, and metabolic fate. This predictive approach can guide the synthesis of new derivatives with improved therapeutic potential and reduced off-target effects.
| Computational Method | Application in Benzofuran Research | Reference |
| 3D-QSAR (CoMFA/CoMSIA) | Predicting antimalarial activity | researchgate.net |
| Molecular Docking | Investigating binding modes with protein targets (e.g., PI3K, VEGFR-2) | nih.govnih.govresearchgate.net |
| ADMET Prediction | Estimating pharmacokinetic properties and toxicity | researchgate.net |
Development of Novel Spectroscopic Techniques for Characterization
The accurate characterization of this compound and its derivatives is fundamental to understanding their structure, purity, and properties. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are routinely used, there is a continuous need for the development and application of novel and more sensitive analytical methods. mdpi.com Recent advancements in spectroscopy, driven by progress in optics, photonics, and nanotechnology, offer new opportunities for the detailed characterization of complex molecules. mdpi.com
Techniques such as two-dimensional correlation spectroscopy and far-ultraviolet spectroscopy could provide deeper insights into the structure and dynamics of substituted benzofuranols. wiley.com Furthermore, the development of miniaturized and portable spectroscopic instruments could enable rapid, on-site analysis of these compounds in various settings. researchgate.net Future research should explore the application of these cutting-edge spectroscopic techniques to the characterization of this compound, which could reveal subtle structural features and intermolecular interactions that are not discernible with conventional methods.
| Spectroscopic Technique | Potential Application for Benzofuranol Characterization |
| Two-Dimensional Correlation Spectroscopy | Probing intermolecular interactions and conformational changes |
| Far-Ultraviolet Spectroscopy | Investigating electronic transitions and molecular structure |
| Miniaturized Spectrometers | Enabling rapid, on-site analysis and quality control |
Expansion of Mechanistic Biological Studies for Molecular Target Elucidation
Benzofuran derivatives have shown a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govmdpi.com However, for many of these compounds, the precise molecular targets and mechanisms of action remain to be fully elucidated. Understanding how these molecules interact with biological systems at a molecular level is crucial for their development as therapeutic agents.
Future research should focus on comprehensive mechanistic studies to identify the specific proteins, enzymes, or signaling pathways that are modulated by this compound and its analogs. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic approaches. For example, identifying the specific kinase that a benzofuran derivative inhibits can provide a rationale for its anticancer effects and guide the development of more selective inhibitors. nih.govresearchgate.net Elucidating the molecular targets will not only provide a deeper understanding of the biological activities of these compounds but also facilitate the identification of biomarkers for predicting treatment response and potential side effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,6-Dimethylbenzofuran-5-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is frequently employed for benzofuran derivatives, as demonstrated in the synthesis of structurally similar compounds (e.g., 2-(3-methylbenzofuran-2-yl)phenol derivatives) . Key parameters include solvent choice (e.g., THF or DCM), temperature control (80–120°C), and catalyst selection (e.g., p-TsOH for acid-mediated cyclization). Purity (>95%) is achieved via column chromatography using silica gel and gradient elution with hexane/ethyl acetate. NMR and HPLC-MS are critical for tracking reaction progress .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and DEPT-135) is essential for verifying substitution patterns. For example, the methyl groups at positions 3 and 6 would appear as singlets in the ¹H NMR spectrum (δ ~2.2–2.5 ppm), while the hydroxyl proton at position 5 may show broad resonance (δ ~5.5 ppm) . High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]⁺) with <2 ppm mass error. IR spectroscopy can corroborate functional groups (e.g., O-H stretch at ~3200 cm⁻¹ and benzofuran C-O-C vibrations at ~1250 cm⁻¹) .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Stability studies on similar benzofuran derivatives indicate a shelf life of >6 months under these conditions. Use desiccants (e.g., silica gel) to minimize moisture absorption, which can lead to hydrolysis .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in catalytic transformations?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electrophilic aromatic substitution (EAS) reactivity at the 5-hydroxy position. Fukui indices and molecular electrostatic potential (MESP) maps identify nucleophilic/electrophilic sites, guiding regioselective functionalization (e.g., O-methylation or halogenation) .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often arise from substituent electronic effects or stereochemistry. Use orthogonal assays (e.g., enzyme inhibition + cell viability) and molecular docking to validate target engagement. For example, methyl group orientation at positions 3 and 6 may alter binding pocket interactions in enzyme targets like cytochrome P450 .
Q. How can advanced chromatographic techniques improve the separation of this compound from complex reaction mixtures?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers if asymmetric synthesis is attempted. For diastereomers, optimize mobile phase composition (e.g., heptane/ethanol with 0.1% TFA). Ultra-performance liquid chromatography (UPLC) coupled with photodiode array detection enhances resolution for trace impurities (<0.1%) .
Q. What mechanistic insights explain the antioxidant properties of this compound?
- Methodological Answer : Radical scavenging activity is quantified via DPPH and ABTS assays. Electron paramagnetic resonance (EPR) spectroscopy identifies stable radical intermediates. The 5-hydroxy group donates hydrogen atoms to quench free radicals, with methyl substituents at positions 3 and 6 stabilizing the resultant phenoxyl radical through steric and electronic effects .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
